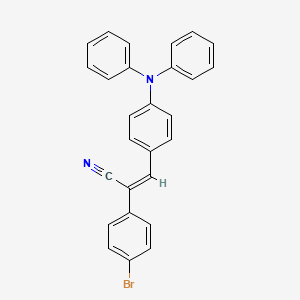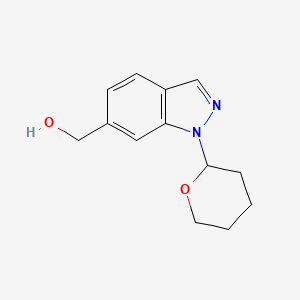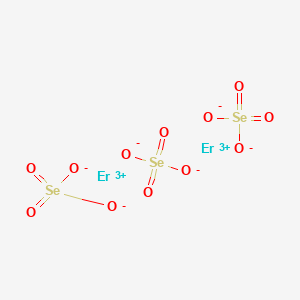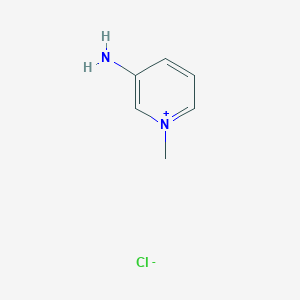
Methyl 2-bromo-3-fluoro-4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-fluoro-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzene ring, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-fluoro-4-hydroxybenzoate typically involves the esterification of 2-bromo-3-fluoro-4-hydroxybenzoic acid. One common method includes dissolving 2-bromo-3-fluoro-4-hydroxybenzoic acid in methanol and adding thionyl chloride dropwise under nitrogen protection. The reaction mixture is then warmed to 55°C and allowed to react overnight. After completion, the product is extracted with ethyl acetate and purified to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromo-3-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine makes the aromatic ring less reactive towards electrophiles, but reactions can still occur under specific conditions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 2-bromo-3-fluoro-4-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-3-fluoro-4-hydroxybenzoate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity to enzymes and receptors, affecting biological pathways and processes.
Comparaison Avec Des Composés Similaires
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 4-fluoro-3-hydroxybenzoate
Comparison: Methyl 2-bromo-3-fluoro-4-hydroxybenzoate is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as altered reactivity and binding characteristics, compared to its analogs. The presence of both bromine and fluorine enhances its potential for halogen bonding, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C8H6BrFO3 |
|---|---|
Poids moléculaire |
249.03 g/mol |
Nom IUPAC |
methyl 2-bromo-3-fluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3 |
Clé InChI |
HOXGPMQQAWEDAV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C=C1)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B12833032.png)
![2-(tert-Butyl) 7-methyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12833039.png)

